molecular formula C9H11NO2 B1456397 (2R)-2-azanyl-3-phenylpropanoic acid CAS No. 878339-23-2

(2R)-2-azanyl-3-phenylpropanoic acid

Numéro de catalogue B1456397
Numéro CAS: 878339-23-2
Poids moléculaire: 175.117 g/mol
Clé InChI: COLNVLDHVKWLRT-CMLFETTRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-2-azanyl-3-phenylpropanoic acid, commonly known as 2APPA, is an organic compound that is widely used in scientific research. It is a chiral compound, meaning it has two different stereoisomers, and is a member of the phenylpropanoic acid family. 2APPA is used in a variety of applications, including synthesis, biological research, and drug development.

Applications De Recherche Scientifique

Hypoglycemic Activity

Research on phenylpyruvic acid derivatives, structurally similar to (2R)-2-azanyl-3-phenylpropanoic acid, has shown potential hypoglycemic activity. For instance, a derivative from rooibos, known as PPAG, has been shown to enhance glucose uptake in vitro and improve glucose tolerance in an obese insulin-resistant rat model, suggesting potential as a new class of antidiabetic therapeutics (Muller et al., 2013).

Antiepileptic Activity

A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, synthesized from phenylalanine and phthalic anhydride, demonstrated antiepileptic activity in a mouse model. Some compounds showed significant increases in seizure latency threshold, indicating potential for antiepileptic drug development (Asadollahi et al., 2019).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-azanyl-3-phenylpropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Benzyl bromide", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and methylamine to form N-benzylidene-methylamine", "Step 2: Reduction of N-benzylidene-methylamine with sodium cyanoborohydride to form N-benzylmethylamine", "Step 3: Quaternization of N-benzylmethylamine with benzyl bromide to form N-benzyl-N-benzylmethylamine", "Step 4: Hydrolysis of N-benzyl-N-benzylmethylamine with sodium hydroxide to form (2R)-2-azanyl-3-phenylpropanol", "Step 5: Oxidation of (2R)-2-azanyl-3-phenylpropanol with sodium hypochlorite to form (2R)-2-azanyl-3-phenylpropanal", "Step 6: Reduction of (2R)-2-azanyl-3-phenylpropanal with sodium borohydride to form (2R)-2-azanyl-3-phenylpropanol", "Step 7: Conversion of (2R)-2-azanyl-3-phenylpropanol to (2R)-2-azanyl-3-phenylpropanoic acid by reaction with sodium bicarbonate and ethyl acetate", "Step 8: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate", "Step 9: Washing of the organic layer with water and drying over sodium sulfate", "Step 10: Evaporation of the solvent to obtain (2R)-2-azanyl-3-phenylpropanoic acid as a white solid" ] }

Numéro CAS

878339-23-2

Formule moléculaire

C9H11NO2

Poids moléculaire

175.117 g/mol

Nom IUPAC

(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

Clé InChI

COLNVLDHVKWLRT-CMLFETTRSA-N

SMILES isomérique

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2]

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

SMILES canonique

C1=CC=C(C=C1)CC(C(=O)O)N

Pictogrammes

Irritant

Séquence

F

Origine du produit

United States

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 2
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 3
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 4
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 5
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 6
(2R)-2-azanyl-3-phenylpropanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.